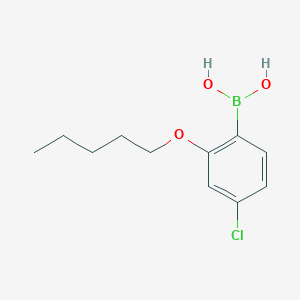
4-Chloro-2-(pentyloxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylboronic acids are a class of organic compounds that have garnered significant attention due to their versatile applications in organic synthesis and medicinal chemistry. They are known for their ability to form reversible covalent bonds with diols and carbohydrates, making them useful in the construction of complex molecules and as sensors for sugars .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds . For instance, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been synthesized and proposed as potential building blocks for silicon-containing drugs . Another example is the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid, which was achieved through a multi-step reaction starting from 4-bromophenylacetic acid .
Molecular Structure Analysis
The molecular structure of phenylboronic acid derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . For example, the structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was elucidated using these methods, revealing intramolecular hydrogen bonding and a dendrimer-like crystal structure . Similarly, the vibrational spectra of 4-chloro- and 4-bromophenylboronic acids were studied to assign and characterize experimental bands .
Chemical Reactions Analysis
Phenylboronic acids participate in various chemical reactions, including condensation reactions and amidation processes. They have been used to catalyze the dehydrative condensation between carboxylic acids and amines, leading to the formation of amides, which are important in peptide synthesis . Additionally, phenylboronic acids have mediated triple condensation reactions to afford novel C3-symmetric 2H-chromene derivatives, which are structurally analogous to natural products with biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their functional groups and substituents. For instance, the introduction of halogen atoms or silyl groups can affect their reactivity and stability . The presence of ortho-substituents has been shown to play a crucial role in catalytic processes by preventing the coordination of reactants to the boron atom, thus enhancing reaction rates . Moreover, phenylboronic acids have been used to prepare hypercrosslinked polymers with high specific surface areas, demonstrating their potential for adsorption applications .
Scientific Research Applications
Catalysis and Organic Synthesis
Phenylboronic acids, including derivatives like 4-Chloro-2-(pentyloxy)phenylboronic acid, are pivotal in catalysis and organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been highlighted as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the ortho-substituent of boronic acid plays a crucial role in accelerating amidation processes Wang, Lu, & Ishihara, 2018. This illustrates the potential of phenylboronic acid derivatives in facilitating complex organic reactions, enhancing the efficiency and selectivity of synthetic pathways.
Supramolecular Chemistry
Phenylboronic acids contribute significantly to the design and synthesis of supramolecular assemblies. For example, studies have reported the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 in supramolecular assemblies involving phenylboronic and 4-methoxyphenylboronic acids Pedireddi & Seethalekshmi, 2004. These findings underscore the utility of phenylboronic acids in constructing complex molecular structures through non-covalent interactions, enabling the creation of novel materials with tailored properties.
Biomedical Applications
In the realm of biomedical research, phenylboronic acids are recognized for their ability to interact with biological molecules, offering avenues for therapeutic and diagnostic applications. For instance, phenylboronic acid derivatives have been explored for their potential in glucose-responsive systems, demonstrating the capability to complex with glycosides under physiologically relevant conditions Dowlut & Hall, 2006. This property is particularly promising for the development of sensors and delivery systems that respond to changes in glucose levels, highlighting the role of phenylboronic acids in advancing diabetes management and treatment.
Material Science and Nanotechnology
Phenylboronic acids also find applications in material science and nanotechnology. For example, the incorporation of phenylboronic acid functional groups into polymers and nanomaterials has been shown to enable the selective recognition and binding of saccharides Mu et al., 2012. Such materials are instrumental in developing biosensors and smart drug delivery systems that can selectively interact with biological targets, offering enhanced specificity and sensitivity for biomedical applications.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(pentyloxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling pathway, which is a key biochemical pathway for carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound is relatively stable , and it’s typically stored in an inert atmosphere at room temperature . These properties may impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at room temperature, which may influence its stability and efficacy .
Safety and Hazards
The safety information for 4-Chloro-2-(pentyloxy)phenylboronic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
properties
IUPAC Name |
(4-chloro-2-pentoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClO3/c1-2-3-4-7-16-11-8-9(13)5-6-10(11)12(14)15/h5-6,8,14-15H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPLNFBZCLUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

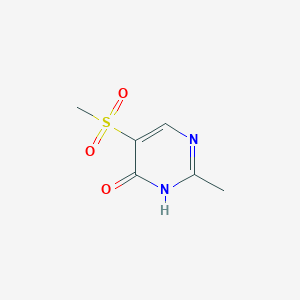
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2548639.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea](/img/structure/B2548643.png)
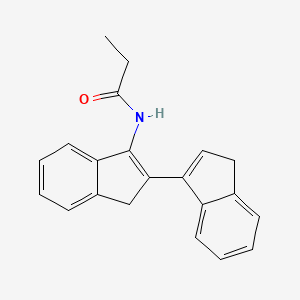
![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)
![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)
![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)
![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)
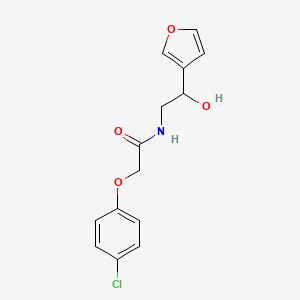
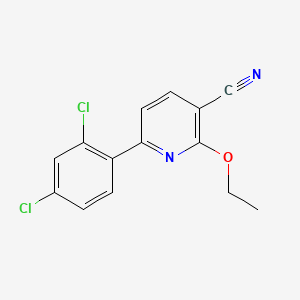
![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)